molecular formula C10H19BO2 B042613 (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 91890-02-7

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B042613
CAS No.: 91890-02-7
M. Wt: 182.07 g/mol
InChI Key: HEZPWTQUZJEVQF-FPLPWBNLSA-N
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Description

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The presence of the (E)-but-2-en-2-yl group provides additional reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an alkene. One common method is the hydroboration of (E)-but-2-en-2-yl with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under mild conditions. The reaction proceeds via the addition of the boron reagent to the double bond of the alkene, followed by cyclization to form the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Purification steps, such as distillation or recrystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenated compounds or organometallic reagents are often used under mild conditions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the reagents used.

Scientific Research Applications

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to label biomolecules for imaging and tracking in biological systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation and breaking of bonds, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another boron-containing compound used in similar reactions.

    4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the (E)-but-2-en-2-yl group.

    2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The cis isomer of the compound .

Uniqueness

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific (E)-but-2-en-2-yl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.

Properties

IUPAC Name

2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZPWTQUZJEVQF-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533229
Record name 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91890-02-7
Record name 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Buten-2-ylboronic acid pinacol ester
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